molecular formula C12H13NO2 B1278321 1-Benzoylpiperidin-2-one CAS No. 4252-56-6

1-Benzoylpiperidin-2-one

Cat. No. B1278321
CAS RN: 4252-56-6
M. Wt: 203.24 g/mol
InChI Key: PVMZXJZFHJJNSX-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-2-one is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzoyl group attached to the nitrogen atom of the piperidine ring. This core structure is modified in various ways to produce compounds with diverse biological activities, such as anti-acetylcholinesterase, antidepressant-like activity, and antimicrobial effects .

Synthesis Analysis

The synthesis of 1-Benzoylpiperidin-2-one derivatives involves various chemical reactions, including condensation, N-benzylation, and oximination. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . Similarly, 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as serotonin 5-HT1A receptor-biased agonists . The synthesis of these derivatives often involves the introduction of substituents on the piperidine ring or the benzoyl group to enhance biological activity and selectivity .

Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidin-2-one derivatives is crucial for their biological activity. NMR spectral studies, including 1H NMR, 13C NMR, and 2D NMR techniques such as COSY and NOESY, are used to unambiguously assign signals and determine the conformation of these compounds in solution . Single-crystal XRD analysis provides insights into the solid-state conformation, revealing that these compounds typically adopt a chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The chemical reactivity of 1-Benzoylpiperidin-2-one derivatives is influenced by the substituents on the piperidine ring and the benzoyl group. For example, the introduction of a bulky moiety in the para position of the benzamide increases anti-acetylcholinesterase activity . The presence of an aryloxyethyl group has been shown to preferentially stimulate ERK1/2 phosphorylation, indicating a bias in signal transduction pathways . Additionally, the oximination of piperidin-4-ones leads to the formation of distinct E isomers with specific conformational preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzoylpiperidin-2-one derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic profiles and therapeutic potential. For instance, compound 17 from paper exhibited high solubility, metabolic stability, and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein, making it a promising antidepressant drug candidate. The antimicrobial activity of these derivatives is also influenced by their chemical structure, with some compounds showing remarkable activity against bacterial and fungal strains .

Scientific Research Applications

Novel Class of hDAT Reuptake Inhibitors

2-(Benzoyl)piperidines, analogues of 1-Benzoylpiperidin-2-one, have been identified as novel and selective reuptake inhibitors of the human dopamine transporter (hDAT). These compounds, being structural hybrids of methylphenidate (used for ADHD) and synthetic cathinone pentedrone, bind in a comparable manner at hDAT, suggesting their potential in neurological research and therapeutic applications (Jones, Eltit, & Dukat, 2023).

Biased Agonists for Serotonin 5-HT1A Receptors

1-(1-Benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" for serotonin 5-HT1A receptors, showing potential as new antidepressants. These compounds preferentially stimulate ERK1/2 phosphorylation and display high receptor affinity and selectivity, suggesting their significance in mental health research (Sniecikowska et al., 2019).

GlyT1 Inhibitors for Schizophrenia

New 4-benzoylpiperidine derivatives have been developed as GlyT1 inhibitors, offering a novel approach in drug discovery for schizophrenia. These compounds demonstrate good selectivity and potency, potentially improving the treatment of negative and cognitive symptoms in schizophrenia (Liu et al., 2015).

Stearoyl-CoA Desaturase-1 Inhibitors

Benzoylpiperidine analogs have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), demonstrating significant effects in lowering plasma triglycerides in Zucker fatty rats. This suggests their potential application in metabolic disorders and diabetes research (Uto et al., 2010).

Antimicrobial Properties

3-Benzyl-2,6-diarylpiperidin-4-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential of benzoylpiperidine derivatives in the development of new antimicrobial agents (Sahu et al., 2013).

Future Directions

Piperidines, including 1-Benzoylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions could include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .

properties

IUPAC Name

1-benzoylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMZXJZFHJJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453012
Record name 1-benzoylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidin-2-one

CAS RN

4252-56-6
Record name 1-benzoylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Rahman, DJ Pyle, E Bisz, B Dziuk… - The Journal of …, 2021 - ACS Publications
… An oven-dried vial equipped with a stir bar was charged with 1-benzoylpiperidin-2-one (203 mg, 1.0 mmol, 1.0 equiv), 4-tolyl-boronic acid (272 mg, 2.0 mmol, 2.0 equiv), K 2 CO 3 (414 …
Number of citations: 11 pubs.acs.org
MM Rahman - 2021 - search.proquest.com
The amide bond is one of the most important functional group in chemistry, biology and materials science. At the same time, NHCs (NHC= N-heterocyclic carbene) are among the most …
Number of citations: 2 search.proquest.com
EL Goldstein - 2020 - search.proquest.com
The Stoltz group, and moreover the synthetic community at large, has long been interested in the synthesis of enantioenriched compounds with interesting biological activities. This …
Number of citations: 0 search.proquest.com

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